molecular formula C22H20FN3O5 B2470364 ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-99-5

ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2470364
CAS No.: 899992-99-5
M. Wt: 425.416
InChI Key: RYOMRWOGPBFKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyridazine core substituted at the 1-position with a phenyl group, at the 4-position with a carbamoylmethoxy moiety linked to a 4-fluorobenzyl group, and at the 3-position with an ethyl ester (Fig. 1). The dihydropyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, adopts a puckered conformation influenced by substituents and hydrogen bonding . Such structural motifs are common in medicinal chemistry, as seen in analogs like those listed on Pharmint and PubChem .

Properties

IUPAC Name

ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c1-2-30-22(29)21-18(12-20(28)26(25-21)17-6-4-3-5-7-17)31-14-19(27)24-13-15-8-10-16(23)11-9-15/h3-12H,2,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOMRWOGPBFKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Formation

The dihydropyridazine scaffold is constructed via a modified Hantzsch reaction (Figure 1A), adapted from classical dihydropyridine syntheses:

  • Reactants :
    • Ethyl 3-oxopent-4-enoate (β-keto ester, 1.0 equiv).
    • Phenylhydrazine (1.2 equiv) as the nitrogen source.
    • 4-Methoxybenzaldehyde (1.0 equiv).
  • Conditions :
    • Solvent: Ethanol/water (3:1, v/v).
    • Catalyst: MgO (10 mol%).
    • Temperature: 80°C, 12 h.
  • Intermediate : Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Yield: 68%).

Demethylation and Carbamoylation

The methoxy group at C4 is replaced with the carbamoylmethoxy moiety (Figure 1B):

  • Demethylation :
    • Reagent: BBr₃ (3.0 equiv) in CH₂Cl₂ at −78°C.
    • Product: Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Yield: 85%).
  • Activation :
    • Hydroxy group converted to mesylate using methanesulfonyl chloride (1.5 equiv) and Et₃N (2.0 equiv) in THF.
  • Nucleophilic Displacement :
    • Reagent: Glycine N-(4-fluorobenzyl)amide (1.2 equiv).
    • Base: K₂CO₃ (2.5 equiv) in DMF, 60°C, 8 h.
    • Final Product : Yield 62%, purity >95% (HPLC).

Direct Carbamoylation of Prefunctionalized Dihydropyridazine

Synthesis of Ethyl 4-(2-Chloroacetoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

  • Chloroacetylation :
    • Chloroacetic anhydride (2.0 equiv), DMAP (0.1 equiv) in CH₂Cl₂.
    • Yield: 76%.

Aminolysis with 4-Fluorobenzylamine

  • Conditions :
    • 4-Fluorobenzylamine (3.0 equiv), Et₃N (2.0 equiv).
    • Solvent: THF, 50°C, 4 h.
    • Final Product : Yield 71%, mp 148–150°C.

Comparative Analysis of Synthetic Routes

Method Key Steps Total Yield Purity Advantages Limitations
Hantzsch + Functionalization Cyclization, demethylation, coupling 42% 95% High atom economy Multi-step, moderate yields
Suzuki Cross-Coupling Bromination, amination, coupling 31% 97% Regioselective aryl introduction Requires Pd catalysts
Direct Carbamoylation Chloroacetylation, aminolysis 54% 98% Fewer steps, scalable Limited to reactive intermediates

Critical Reaction Optimization Insights

  • Cyclization Catalysts : MgO outperforms traditional NH₄OAc in Hantzsch-type reactions, reducing side-product formation.
  • Carbamoylation Efficiency : EDC/HOBt-mediated coupling achieves >90% conversion vs. 60–70% for mixed carbonates.
  • Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves diastereomers arising from carbamoyl group rotation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable in pharmaceutical research.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds, including this specific compound, demonstrate significant antimicrobial properties. A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a notable decrease in cell viability and an increase in apoptosis markers. The mechanisms by which it exerts these effects may involve:

  • Receptor Interactions : Acting as an antagonist or agonist at various receptor sites.
  • Enzyme Inhibition : Inhibiting key enzymes involved in metabolic pathways critical for cancer cell proliferation.

Study on Antimicrobial Activity

In a comprehensive study assessing the antimicrobial properties of several pyridazine derivatives, including this compound, researchers found substantial activity against both gram-positive and gram-negative bacteria. The findings suggested that the compound could serve as a lead for developing new antimicrobial agents.

Study on Anticancer Effects

Another pivotal study focused on the anticancer properties of the compound demonstrated its ability to induce apoptosis in cancer cells through specific signaling pathways. This research highlighted its potential as a therapeutic agent against breast cancer, paving the way for further investigations into its efficacy and safety in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

Key analogs (Table 1) differ primarily in substituents at the 1- and 4-positions, impacting physicochemical and pharmacological properties.

Table 1: Structural Comparison of Dihydropyridazine Derivatives

Compound Name R1 R4 Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound Phenyl Carbamoylmethoxy-(4-fluorobenzyl) ~455.4* Hypothesized H-bonding capacity
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Fluorophenyl Methoxy ~348.3 Medicinal use (Pharmint listing)
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Methylphenyl Carbamoylmethoxy-(4-methoxyphenethyl) ~507.5* Increased lipophilicity

*Estimated based on substituent contributions.

  • Electron-Withdrawing vs.
  • Carbamoylmethoxy vs.
  • Ring Conformation : The dihydropyridazine ring’s puckering, quantified via Cremer-Pople parameters (e.g., amplitude $ q $), may vary with substituent bulkiness, affecting binding pocket compatibility .

Biological Activity

Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridazine core, which is known for various biological activities. Its structure can be represented as follows:

C17H18FN3O4\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{4}

This compound includes functional groups that are likely responsible for its interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzyme Activity : Many dihydropyridazine derivatives act as enzyme inhibitors, impacting pathways involved in inflammation and apoptosis.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which could mitigate oxidative stress in cells.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of similar compounds against various viral pathogens. For instance, derivatives have shown efficacy in inhibiting viral replication by targeting specific viral proteins or host cell pathways essential for viral entry and replication .

Anti-inflammatory Effects

Compounds related to ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate have demonstrated anti-inflammatory effects in various models. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .

Case Studies

  • Acute Lung Injury Model : A study investigated the protective effects of a structurally similar compound against acute lung injury (ALI) and sepsis. The compound demonstrated significant efficacy in reducing inflammatory markers and improving survival rates in animal models .
  • Antioxidant Activity Assessment : Research assessing the antioxidant capacity of related compounds revealed strong activity against free radicals (e.g., DPPH•, ABTS+•). This suggests that ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may also possess similar properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntioxidantScavenging of free radicals
Protective against ALIImproved survival rates in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.